4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-16-8-13(15-9-16)23(20,21)17-6-12(7-17)22(18,19)11-4-2-10(14)3-5-11/h2-5,8-9,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQCQTYROIPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with azetidine under controlled conditions to form the azetidinyl sulfonyl intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonyl compounds, and substituted imidazole derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and analogues:
*Molecular weights estimated based on structural formulae.
Key Observations:
Hybrid systems like 9c () incorporate triazole and thiazole rings, which may enhance binding to biological targets through multipoint interactions .
Sulfonyl vs. Sulfinyl Groups :
- Sulfonyl groups (as in the target compound) are more electron-withdrawing and oxidation-resistant than sulfinyl groups (e.g., ), suggesting greater metabolic stability .
Azetidine Functionalization :
Pharmacological and Physicochemical Properties
- Bulky substituents in 9c () could limit membrane permeability despite high molecular weight .
- Benzimidazole derivatives (e.g., ) are well-documented in proton pump inhibitors and kinase inhibitors, suggesting divergent therapeutic pathways.
Biological Activity
The compound 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}-1-methyl-1H-imidazole is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and other therapeutic applications. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Chlorobenzenesulfonyl group : Provides a sulfonamide functionality which is crucial for biological activity.
- Imidazole ring : Known for its role in various biological processes, including enzyme activity and receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its interaction with specific biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cells, indicating strong growth inhibition .
The proposed mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is critical in many cancers. The sulfonamide group is believed to interact with the β-catenin armadillo repeat domain, disrupting its function and leading to decreased cell proliferation .
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's efficacy against human breast carcinoma MCF-7, colon carcinoma SW480, and lung carcinoma A549 cell lines. The results showed that structural modifications at the C-4 position significantly enhanced antitumor activity .
- Another investigation highlighted that similar sulfonamide derivatives exhibited a dose-dependent inhibition of cell growth, suggesting a promising avenue for further development .
- In Vivo Studies :
Data Tables
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 25 | SW480 | 2 | β-Catenin inhibition |
| Compound 25 | HCT116 | 0.12 | β-Catenin inhibition |
| This compound | MCF-7 | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
